Articaine hydrochloride is synthesized from 4-methyl-3-aminothiophene-2-carboxylic acid methyl ester and 2-chloropropionyl chloride. It is classified as an amide-type local anesthetic, similar to lidocaine, but with enhanced potency and efficacy in certain applications. Its chemical formula is C_13H_16N_2O_3S, and its molecular weight is approximately 272.34 g/mol.
The synthesis of articaine hydrochloride involves several key steps:
Articaine hydrochloride features a molecular structure that includes a thiophene ring, an amide group, and an ether linkage. The structural formula can be represented as follows:
Key structural data include:
Articaine hydrochloride can participate in various chemical reactions typical of amides:
These reactions are essential for understanding the stability and reactivity of articaine in pharmaceutical formulations.
Articaine exerts its anesthetic effects primarily through the blockade of sodium channels on neuronal membranes. By inhibiting sodium ion influx during depolarization, it prevents the propagation of action potentials along nerves, leading to localized loss of sensation.
The mechanism involves:
This action is crucial for its effectiveness as a local anesthetic during dental procedures.
Articaine hydrochloride exhibits several notable physical properties:
Chemical properties include:
Articaine hydrochloride is primarily used in dentistry for local anesthesia during procedures such as tooth extractions, fillings, and surgeries due to its rapid onset and effective pain control. Additionally, it has been studied for potential applications in other medical fields where localized anesthesia is required.
Research continues into its pharmacokinetics and potential advantages over other local anesthetics, including reduced systemic toxicity and improved patient outcomes .
The development of articaine hydrochloride represents a landmark achievement in German pharmaceutical innovation during the late 20th century. The compound was synthesized through collaborative efforts between pharmacologist Roman Muschaweck and chemist Robert Rippel working at Hoechst AG (now Sanofi-Aventis) [1] [7]. This research occurred within a robust German tradition of local anesthetic development that previously produced landmark compounds like procaine (1905) and lidocaine (1943) [7]. The discovery emerged from systematic molecular modifications aimed at improving tissue penetration and safety profiles compared to existing anesthetics. Marketed initially as Ultracain® in Germany in 1976, articaine became the first local anesthetic to incorporate a thiophene ring—a structural innovation that significantly enhanced its pharmacological profile [1]. The compound's development timeline illustrates Germany's dominance in dental anesthetic innovation during this period, with articaine ultimately becoming the most widely used local anesthetic across multiple European countries within a decade of its introduction [1] [4].
Table 1: Key Milestones in Articaine Development (1969-1976)
Year | Development Milestone | Key Actors/Institution |
---|---|---|
1969 | Initial synthesis | Muschaweck & Rippel |
1973 | Introduction to dental practice | Hoechst AG |
1974 | First epidural administration studies | Hoechst research teams |
1976 | German market launch as Ultracain® | Hoechst AG |
Articaine's molecular structure (methyl 4-methyl-3-(2-propylaminopropanoylamino)thiophene-2-carboxylate hydrochloride) represents a dual-mechanism breakthrough in local anesthetic design. The compound distinguishes itself through two critical innovations:
Thiophene Ring Integration: Replacement of the conventional benzene ring with a thiophene heterocycle significantly enhanced lipid solubility (log P = 1.93), facilitating improved diffusion through nerve membranes [1] [4]. This structural modification marked a departure from traditional anesthetic design that had predominantly utilized benzoid structures since the cocaine era [7].
Ester Group Modification: Unlike other amide-type anesthetics, articaine contains an additional ester linkage that enables rapid hydrolysis by plasma cholinesterases. This biotransformation pathway produces inactive articainic acid within approximately 30 minutes post-administration—significantly faster than hepatic metabolism required for traditional amide anesthetics [1] [4].
The synthesis pathway involves a multi-step process beginning with methyl 3-amino-4-methylthiophene-2-carboxylate. A critical amidation reaction with 2-bromopropionyl chloride followed by nucleophilic substitution with propylamine yields articaine free base, which is subsequently converted to the hydrochloride salt [6] [9]. This synthesis route has been optimized for industrial production through solvent selection (dimethylformamide, acetone) and temperature control (0-5°C during critical reactions) [6] [9].
Table 2: Molecular Comparison: Articaine vs. Lidocaine
Characteristic | Articaine Hydrochloride | Lidocaine Hydrochloride |
---|---|---|
Chemical Formula | C₁₃H₂₁ClN₂O₃S | C₁₄H₂₂N₂O·HCl |
Molecular Weight | 320.83 g/mol | 270.80 g/mol |
Aromatic System | Thiophene ring | Benzene ring |
Metabolic Pathway | Plasma esterases (95%) | Hepatic CYP450 |
Protein Binding | 94% | 65-75% |
Half-life | 20-30 minutes | 90-120 minutes |
The anesthetic now known globally as articaine underwent significant nomenclature evolution during its international adoption phase. Originally designated carticaine during development and early clinical use (1969-1983), the compound underwent systematic reclassification following World Health Organization (WHO) review [1] [8]. The transition to "articaine" in 1984 reflected pharmaceutical naming standardization protocols that prioritized phonetic clarity and trademark considerations across languages [1]. This rebranding coincided with the compound's Canadian market entry in 1983 and preceded its UK introduction in 1998 [1] [4]. The nomenclature shift demonstrates how pharmaceutical naming conventions balance scientific precision, marketing considerations, and regulatory compliance—a process particularly crucial for compounds expanding into global markets. The transition was fully consolidated by the time of the compound's FDA approval in 2000, with all regulatory submissions using the "articaine" designation exclusively [1] [3].
The regulatory journey of articaine hydrochloride demonstrates divergent pathways between major agencies:
European Medicines Agency (EMA) Timeline:
U.S. Food and Drug Administration (FDA) Timeline:
The 21-year gap between German and U.S. approvals reflects differences in regulatory philosophy and data requirements. The FDA approval process required complete re-evaluation of clinical data despite decades of European use, focusing particularly on paresthesia risk assessment in mandibular nerve blocks [1] [10]. Articaine entered the U.S. market under specific limitations: exclusively as a 4% solution combined with epinephrine (1:100,000 or 1:200,000 concentrations) for dental use only [3]. This contrasts with European approvals that included epinephrine-free formulations (Ultracain D) [1]. The FDA's assessment reports indicate that justification for these restrictions resided primarily in the benefit-risk assessment sections, particularly concerning vasoconstrictor requirements and site-specific administration precautions [3] [10].
Table 3: Regulatory Approval Timeline in Select Markets
Market | Year | Brand Name(s) | Approving Agency |
---|---|---|---|
Germany | 1976 | Ultracain® | German Health Authority |
Canada | 1983 | Ultracaine® | Health Canada |
United Kingdom | 1998 | Ultracain® | MHRA |
United States | 2000 | Septocaine® | FDA |
Australia | 2005 | Septanest® | TGA |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7